molecular formula C8H10ClNO2S B1291050 Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate CAS No. 934570-60-2

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate

Cat. No. B1291050
CAS RN: 934570-60-2
M. Wt: 219.69 g/mol
InChI Key: SQZXVWDARSIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. This particular compound features a tert-butyl group and a chloro-carboxylate moiety attached to the thiazole ring.

Synthesis Analysis

The synthesis of this compound and related compounds involves various chemical reactions and starting materials. For instance, the synthesis of related thiazole derivatives has been reported using amino acids such as L-alanine and isoleucine as starting materials . The synthesis process can include steps like condensation, protection/deprotection of functional groups, thionation, and cyclodehydration . Additionally, tert-butyl hypochlorite has been used as an oxidizing agent in the synthesis of 1,3,4-thiadiazoles, which are structurally related to this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using X-ray diffraction, and the molecular structure was further analyzed using density functional theory (DFT) . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was elucidated, revealing hydrogen-bonded dimers and interactions involving the thiazole ring .

Chemical Reactions Analysis

The tert-butyl group in this compound can be involved in various chemical reactions. For example, tert-butyl groups have been used in the synthesis of chiral auxiliaries and as protecting groups for amino acids . The chloro-carboxylate moiety can participate in nucleophilic substitution reactions, which can be utilized to introduce various substituents onto the thiazole ring.

Physical and Chemical Properties Analysis

While specific data on this compound is not provided, the physical and chemical properties of related thiazole compounds can be considered. These properties include bond lengths and angles, which indicate the interaction between functional groups and the thiazole ring . The solubility, melting point, and stability of these compounds can vary depending on the substituents attached to the thiazole ring. The tert-butyl group is known to impart steric bulk, which can influence the reactivity and physical properties of the molecule .

Scientific Research Applications

Decomposition and Conversion Applications

  • A study on the decomposition of methyl tert-butyl ether (MTBE) using a radio frequency plasma reactor demonstrates the feasibility of applying plasma technology for the decomposition and conversion of similar compounds. This suggests potential applications of tert-butyl compounds in environmental remediation technologies (Hsieh et al., 2011).

Synthesis and Pharmacological Evaluation

  • Research focused on the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, highlighting the versatile chemical framework of thiazole compounds for developing therapeutic agents (Raut et al., 2020).

Environmental and Biological Activities

  • A review on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the importance of understanding the environmental and health impacts of such chemicals (Liu & Mabury, 2020).

Chemical Synthesis and Biological Importance

  • The synthesis and biological significance of 2-(thio)ureabenzothiazoles are discussed, showcasing the biological activities of thiazole derivatives and their importance in medicinal chemistry. This underlines the potential research interest in derivatives of 1,3-thiazole, like "Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate" for their pharmacological properties (Rosales-Hernández et al., 2022).

Patent Reviews on Thiazole Derivatives

  • Reviews of patents related to thiazole derivatives, including discussions on their therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial activities. These reviews illustrate the continuous interest and innovation in the field of thiazole chemistry for drug development and other applications (Leoni et al., 2014).

Safety and Hazards

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-chloro-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular functions . The interaction between this compound and these enzymes can lead to the modulation of biochemical pathways, affecting cellular metabolism and signaling.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways and modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways . For instance, this compound may inhibit kinases involved in cell signaling, leading to altered gene expression and cellular responses. Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are known to affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound may interact with cofactors, such as NADH or FADH2, influencing redox reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus may affect gene expression and cellular responses.

properties

IUPAC Name

tert-butyl 2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXVWDARSIXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640485
Record name tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934570-60-2
Record name 1,1-Dimethylethyl 2-chloro-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.